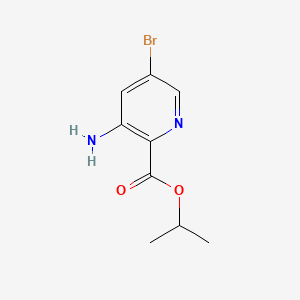

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate

Description

BenchChem offers high-quality Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5(2)14-9(13)8-7(11)3-6(10)4-12-8/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRPKKCXPFUUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725548 | |

| Record name | Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-67-8 | |

| Record name | 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Isopropyl 3-amino-5-bromopyridine-2-carboxylate

Abstract: This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for Isopropyl 3-amino-5-bromopyridine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document is intended for an audience of researchers, chemists, and professionals in drug development who require a comprehensive understanding of the synthesis, including mechanistic insights, detailed experimental protocols, and data interpretation. We will elucidate a reliable two-step synthesis commencing from 3-amino-5-bromopyridine-2-carboxamide, involving a basic hydrolysis followed by an efficient esterification. The causality behind procedural choices and critical process parameters is explained to ensure reproducibility and high yield.

Introduction and Strategic Overview

Isopropyl 3-amino-5-bromopyridine-2-carboxylate is a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its substituted pyridine core is a common motif in molecules targeting a range of biological pathways, including kinase inhibition for oncology and the treatment of inflammatory diseases.[1] The strategic placement of the amino, bromo, and isopropyl carboxylate groups offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs.

This guide details a common and effective synthetic route, which can be summarized in two primary transformations:

-

Saponification: The hydrolysis of the precursor, 3-amino-5-bromopyridine-2-carboxamide, under basic conditions to yield the pivotal intermediate, 3-amino-5-bromopyridine-2-carboxylic acid.

-

Esterification: The conversion of the carboxylic acid to the target isopropyl ester. While several methods exist, we will focus on a high-yield approach involving the formation of a reactive acyl chloride intermediate.

This strategy is favored for its high conversion rates, operational simplicity, and the relative ease of purification of the intermediate and final products.

Synthetic Workflow and Mechanistic Considerations

The overall synthetic pathway is illustrated below. This workflow is designed for clarity and efficiency, ensuring that each step produces a clean product ready for the subsequent transformation.

Figure 1: Overall synthetic workflow from the starting amide to the final isopropyl ester.

Stage 1: Hydrolysis of 3-amino-5-bromopyridine-2-carboxamide

The initial step involves the conversion of the carboxamide to a carboxylic acid. This is a classic saponification reaction.

-

Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH) on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide group as an anion, which is a poor leaving group. However, under these conditions, the amide anion immediately deprotonates the newly formed carboxylic acid, driving the reaction forward and producing ammonia gas and the sodium carboxylate salt. Subsequent acidification with an acid like HCl neutralizes the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.[2][3]

-

Causality of Experimental Choices:

-

Reagent: Sodium hydroxide (NaOH) is a strong, inexpensive base that provides the necessary hydroxide nucleophile for the reaction.[2][3]

-

Conditions: Heating the reaction mixture to reflux provides the activation energy required to overcome the stability of the amide group, ensuring the reaction proceeds to completion in a reasonable timeframe.[2][3]

-

Work-up: Neutralization to a pH of approximately 7 is critical. At this pH, the carboxylic acid is in its neutral, less soluble form, maximizing its precipitation and recovery via filtration.[2][3]

-

Stage 2: Esterification of 3-amino-5-bromopyridine-2-carboxylic acid

Direct Fischer esterification (reacting the carboxylic acid with isopropanol under acidic catalysis) is possible but can be slow and subject to unfavorable equilibrium. A more robust and often higher-yielding method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride.

-

Mechanism: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an acyl chloride intermediate. The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, and subsequent steps lead to the elimination of sulfur dioxide (SO₂) gas and hydrogen chloride (HCl) gas, leaving the highly reactive acyl chloride. This acyl chloride is then readily attacked by the nucleophilic oxygen of isopropanol. The final step is the deprotonation of the oxonium ion intermediate, yielding the isopropyl ester and HCl.

-

Causality of Experimental Choices:

-

Reagent: Thionyl chloride is an excellent choice for this transformation because the byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

-

Solvent: An inert solvent like dichloromethane (DCM) or toluene is typically used.

-

Temperature: The initial reaction with SOCl₂ is often performed at room temperature or with gentle heating. The subsequent addition of isopropanol is typically done at a cooler temperature to control the exothermicity of the reaction.

-

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 3-Amino-5-bromopyridine-2-carboxylic Acid

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol).[2]

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (0.98 g of NaOH dissolved in 10 mL of deionized water, 24.5 mmol).[2]

-

Reaction: Heat the mixture to reflux and maintain stirring for 5 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).

-

Work-up and Isolation:

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the volatile components (primarily water) via distillation under reduced pressure to obtain a residue.[2]

-

Cool the residue in an ice bath (0 °C) and carefully neutralize to pH 7.0 by the dropwise addition of 2N HCl. A precipitate will form.[2][3]

-

Collect the precipitate by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum to yield 3-amino-5-bromopyridine-2-carboxylic acid as a light-yellow solid.[2]

-

Protocol 2: Synthesis of Isopropyl 3-amino-5-bromopyridine-2-carboxylate

-

Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend 3-amino-5-bromopyridine-2-carboxylic acid (1.0 g, 4.61 mmol) in anhydrous dichloromethane (20 mL).

-

Acyl Chloride Formation: Add thionyl chloride (0.67 mL, 9.22 mmol, 2.0 eq.) dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases and the solution becomes homogeneous. The reaction can be gently warmed (to ~40 °C) if necessary.

-

Esterification:

-

Cool the flask in an ice bath (0 °C).

-

Slowly add isopropanol (1.05 mL, 13.83 mmol, 3.0 eq.) to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution stops.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Isopropyl 3-amino-5-bromopyridine-2-carboxylate.

-

Data Summary and Characterization

The following table summarizes key chemical data for the intermediate and final products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Analytical Data (Expected) |

| 3-Amino-5-bromopyridine-2-carboxylic acid | C₆H₅BrN₂O₂ | 217.02[1][4] | Light-yellow solid | ¹H NMR (300 MHz, DMSO-d6): δ 7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H). LC-MS (ESI): m/z 217.0 [M+H]⁺.[2] |

| Isopropyl 3-amino-5-bromopyridine-2-carboxylate | C₉H₁₁BrN₂O₂ | 259.10 | Off-white/yellow solid | ¹H NMR: Expect characteristic signals for the isopropyl group (septet ~4.5-5.0 ppm, doublet ~1.3 ppm) and pyridine protons. LC-MS (ESI): m/z 259.0 [M+H]⁺. |

Conclusion

This guide has outlined a reliable and well-documented two-stage synthetic route for producing Isopropyl 3-amino-5-bromopyridine-2-carboxylate. By starting with the hydrolysis of 3-amino-5-bromopyridine-2-carboxamide followed by a thionyl chloride-mediated esterification, researchers can access this valuable pharmaceutical intermediate with high yield and purity. The provided protocols, grounded in established chemical principles and supported by literature, offer a clear and reproducible path for laboratory-scale synthesis. Adherence to the detailed steps and safety precautions is essential for a successful outcome.

References

- Source: Google Patents (CN109748864A)

-

Title: 3-aminopyridine Source: Organic Syntheses URL: [Link]

-

Title: 3-Amino-5-bromopyridine-2-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3-Amino-5-bromopyridine-2-carboxylic Acid Source: MySkinRecipes URL: [Link]

-

Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine Source: International Journal of Scientific Study URL: [Link]

-

Title: A convenient and scalable process for preparation of 2,5-dibromopyridine Source: Heterocyclic Letters URL: [Link]

-

Title: A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation Source: HETEROCYCLES, Vol. 83, No. 4, 2011 URL: [Link]

-

Title: 3-Amino-pyridine-2-carboxylic acid amide Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Strategic Esterification of 3-amino-5-bromopyridine-2-carboxylic acid with Isopropanol: A Guide for Medicinal Chemistry Professionals

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview for the synthesis of isopropyl 3-amino-5-bromopyridine-2-carboxylate, a valuable intermediate in drug discovery and development. The core of this process lies in the Fischer-Speier esterification, a classic yet nuanced acid-catalyzed reaction. This document moves beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations for process optimization, and robust analytical validation.

Introduction: The Strategic Importance of Pyridine Carboxylate Esters

Pyridine carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs for conditions ranging from tuberculosis to cancer.[1] The title compound, 3-amino-5-bromopyridine-2-carboxylic acid, is a key building block whose ester derivatives are frequently used in the synthesis of kinase inhibitors and other bioactive molecules for treating inflammatory diseases and central nervous system disorders.[2]

The conversion of the carboxylic acid to its isopropyl ester is a critical step that modifies the compound's polarity, solubility, and reactivity, facilitating subsequent synthetic transformations. The Fischer-Speier esterification is the most direct and atom-economical method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4][5]

The Fischer-Speier Esterification: Mechanism and Key Equilibria

The Fischer-Speier esterification is a reversible, acid-catalyzed acyl substitution reaction.[3][4] Understanding its mechanism is paramount to troubleshooting and optimizing the synthesis.

The Catalytic Cycle

The reaction proceeds through several distinct, reversible steps:

-

Carbonyl Activation: The acid catalyst (H₂SO₄, p-TsOH, etc.) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[3][4][6]

-

Nucleophilic Attack: A molecule of isopropanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][4][6]

-

Proton Transfer: A series of proton transfers occurs, converting one of the hydroxyl groups into a good leaving group (H₂O).[3][6]

-

Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][4][6]

-

Regeneration of Catalyst: A final deprotonation step yields the target ester and regenerates the acid catalyst, allowing it to re-enter the catalytic cycle.[3][4][6]

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Substrate-Specific Challenges

The structure of 3-amino-5-bromopyridine-2-carboxylic acid presents unique challenges compared to simple aliphatic or benzoic acids:

-

Basicity of Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is basic and can be protonated by the acid catalyst. This non-productive protonation effectively sequesters the catalyst, potentially requiring a higher catalytic loading to ensure an efficient reaction rate.[7][8]

-

Basicity of the Amino Group: The exocyclic amino group is also basic and will be protonated under the strongly acidic conditions, forming an ammonium salt. This deactivates the ring towards electrophilic substitution but, more importantly, can influence the overall solubility and reactivity of the substrate.

Managing the Equilibrium

The reversibility of the Fischer esterification means that the reaction will reach an equilibrium state containing reactants and products.[3] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's Principle. This is typically achieved by two methods:

-

Use of Excess Alcohol: Employing isopropanol as the reaction solvent provides a large molar excess, which drives the equilibrium forward.[3][4][9]

-

Removal of Water: As water is a product, its removal from the reaction mixture will continuously shift the equilibrium to the right.[6] This is often accomplished using a Dean-Stark apparatus, which azeotropically removes water with a co-solvent like toluene.[3][4][9]

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. Researchers should consider small-scale trials to optimize conditions for their specific equipment and purity requirements.

Materials and Equipment

| Reagents & Materials | Equipment |

| 3-amino-5-bromopyridine-2-carboxylic acid (≥97%) | Round-bottom flask |

| Isopropanol (anhydrous) | Reflux condenser |

| Sulfuric acid (concentrated, 98%) or p-TsOH | Magnetic stirrer and stir bar |

| Ethyl acetate (reagent grade) | Heating mantle or oil bath |

| Saturated sodium bicarbonate solution | Dean-Stark trap (optional) |

| Saturated sodium chloride solution (brine) | Separatory funnel |

| Anhydrous sodium sulfate or magnesium sulfate | Rotary evaporator |

Step-by-Step Methodology

Caption: Figure 2: Experimental Workflow for Esterification

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-bromopyridine-2-carboxylic acid (e.g., 10.0 g, 46.1 mmol).

-

Reagent Addition: Add 100 mL of anhydrous isopropanol to the flask. Begin stirring to suspend the solid. Carefully and slowly add concentrated sulfuric acid (e.g., 2.5 mL, ~46 mmol) to the stirring suspension. An exotherm may be observed.

-

Causality Note: Adding the acid catalyst last and slowly is crucial for safety and to control the initial heat generation. Isopropanol serves as both a reactant and the solvent, ensuring a large excess to drive the reaction equilibrium.[9]

-

-

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 82-85°C) using a heating mantle. Maintain the reflux for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the bulk of the isopropanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water.

-

Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions until CO₂ evolution ceases and the aqueous layer is basic (pH > 8). This step neutralizes the sulfuric acid catalyst and any remaining carboxylic acid.[9]

-

Separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

-

Combine all organic layers and wash with 50 mL of saturated brine to remove residual water.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure isopropyl 3-amino-5-bromopyridine-2-carboxylate.

Product Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

| Technique | Expected Result for Isopropyl 3-amino-5-bromopyridine-2-carboxylate |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the amino protons, and the characteristic septet and doublet for the isopropyl group. The carboxylic acid proton signal (typically >10 ppm) from the starting material should be absent.[10] |

| ¹³C NMR | A peak for the ester carbonyl carbon (around 165-175 ppm), signals for the pyridine ring carbons, and peaks for the methine and methyl carbons of the isopropyl group. |

| IR Spectroscopy | A strong C=O stretching band for the ester at ~1720-1740 cm⁻¹. The broad O-H stretch from the carboxylic acid starting material should be absent. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to C₉H₁₁BrN₂O₂ + H⁺. |

| Melting Point | A sharp melting point range, indicating high purity. |

Troubleshooting and Process Optimization

| Problem | Potential Cause | Recommended Solution |

| Low or No Conversion | 1. Insufficient catalyst (due to neutralization by pyridine).2. Reaction time too short.3. Water present in reagents/glassware. | 1. Increase catalyst loading (e.g., to 1.5-2.0 equivalents).2. Extend reflux time and monitor by TLC.3. Use anhydrous isopropanol and oven-dried glassware. |

| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up (incomplete extraction).3. Hydrolysis of ester during work-up. | 1. See above.2. Perform additional extractions with ethyl acetate.3. Ensure the neutralizing wash with NaHCO₃ is not overly prolonged and is performed at room temperature or below. |

| Product is an Oil or Impure Solid | 1. Presence of unreacted starting material or side products.2. Residual solvent. | 1. Re-purify via column chromatography or recrystallization.2. Ensure product is thoroughly dried under high vacuum. |

Conclusion

The Fischer-Speier esterification of 3-amino-5-bromopyridine-2-carboxylic acid with isopropanol is a reliable and scalable method for producing a key synthetic intermediate. Success hinges on a firm understanding of the reaction mechanism, particularly the challenges posed by the basicity of the pyridine substrate and the reversible nature of the reaction. By employing an excess of the alcohol and ensuring anhydrous conditions, and by executing a careful acid-neutralizing work-up, researchers can consistently obtain high yields of the desired isopropyl ester, paving the way for advancements in medicinal and materials chemistry.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

Pyridine Carboxylic Acid Isomers in Enzyme Inhibition. (2023). Molecules. [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

- Esterification of pyridine carboxylic acids. (1956).

-

3-Amino-5-bromopyridine-2-carboxylic acid. (n.d.). PubChem. [Link]

-

Esterification of Carboxylic Acids. (2019). YouTube. [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

- Esterification of pyridine carboxylic acids. (1960).

-

3-Amino-5-bromopyridine-2-carboxylic Acid. (n.d.). MySkinRecipes. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). YouTube. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 8. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Isopropyl 3-amino-5-bromopyridine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical properties of Isopropyl 3-amino-5-bromopyridine-2-carboxylate, a heterocyclic building block of significant interest in medicinal and materials chemistry. As a Senior Application Scientist, the following sections synthesize available data with established analytical principles to offer a robust profile of this compound. We will delve into its chemical identity, core physical characteristics, and the standard methodologies for their empirical validation, ensuring a self-validating framework for its application in research and development.

Section 1: Chemical Identity and Structure

Accurate identification is the foundation of all subsequent research. Isopropyl 3-amino-5-bromopyridine-2-carboxylate is systematically identified by several key descriptors.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | isopropyl 3-amino-5-bromo-2-pyridinecarboxylate | |

| CAS Number | 1313738-67-8 | [1] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | |

| Molecular Weight | 259.1 g/mol | |

| InChI | 1S/C9H11BrN2O2/c1-5(2)14-9(13)8-7(11)3-6(10)4-12-8/h3-5H,11H2,1-2H3 | |

| InChIKey | LQRPKKCXPFUUNP-UHFFFAOYSA-N |

| MDL Number | MFCD17168419 | |

The structure features a pyridine ring functionalized with a bromine atom, an amino group, and an isopropyl carboxylate group. These functionalities dictate the compound's chemical reactivity and physical behavior.

Caption: Chemical structure of Isopropyl 3-amino-5-bromopyridine-2-carboxylate.

Section 2: Core Physical Properties

The physical properties of a compound are critical for determining its suitability for various applications, including reaction conditions, formulation, and storage. While specific experimental data for this ester is not widely published, we can infer key properties from its parent acid, 3-amino-5-bromopyridine-2-carboxylic acid, and its structural motifs.

Table 2: Summary of Physical Properties

| Property | Value / Observation | Notes |

|---|---|---|

| Appearance | Expected to be a white to light yellow solid | Based on the parent acid, which is a light yellow solid[2]. |

| Melting Point | >170 °C (decomposes) | This value is for the parent carboxylic acid[2]. The ester is expected to have a lower, more defined melting point. |

| Boiling Point | 399.0 ± 42.0 °C at 760 mmHg | This is a predicted value for the parent carboxylic acid and should be used with caution[3]. The ester's boiling point will differ. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Limited solubility in water. | Inferred from structure. The ester group reduces polarity compared to the parent acid, increasing organosolubility. |

| Storage | Store at room temperature in a dry environment. | Based on vendor recommendations for the parent acid[4]. |

State and Appearance

Based on its parent compound, 3-amino-5-bromopyridine-2-carboxylic acid, which is a light yellow solid, it is highly probable that the isopropyl ester derivative is also a solid at room temperature, likely appearing as a white, off-white, or pale yellow crystalline powder[2].

Melting Point

The parent carboxylic acid has a melting point reported as >170 °C, with decomposition[2]. Esterification of the carboxylic acid to the isopropyl ester typically eliminates the strong intermolecular hydrogen bonding afforded by the acid dimer, which should result in a significantly lower and more sharply defined melting point. Empirical determination is necessary for an exact value.

Solubility Profile

The molecule's structure contains both polar (amino group, ester, pyridine nitrogen) and non-polar (isopropyl group, brominated aromatic ring) regions. This amphiphilic character suggests the following solubility behavior:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as alcohols like methanol and ethanol.

-

Moderate Solubility: Expected in chlorinated solvents such as dichloromethane and chloroform.

-

Low Solubility: Expected in non-polar solvents like hexanes and diethyl ether. Water solubility is anticipated to be limited due to the hydrophobic bulk of the isopropyl and bromo-pyridine moieties.

Section 3: Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, a standard analytical workflow would be used for structure confirmation and purity assessment. Below are the expected spectroscopic features.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Isopropyl Group: A septet (1H) for the CH proton around δ 4.5-5.5 ppm and a doublet (6H) for the two CH₃ groups around δ 1.2-1.5 ppm.

-

Pyridine Ring Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), appearing as doublets due to meta-coupling.

-

Amino Group: A broad singlet (2H) for the NH₂ protons, the chemical shift of which can vary depending on solvent and concentration. For comparison, the parent acid in DMSO-d6 shows aromatic protons at δ 7.65 and 7.20 ppm[2].

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Distinct signals would be expected for the carbonyl carbon of the ester (δ ~165-170 ppm), the carbons of the pyridine ring (δ ~110-160 ppm), and the carbons of the isopropyl group (δ ~20 ppm for CH₃ and ~70 ppm for CH).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: A characteristic pair of peaks for the primary amine at ~3300-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption for the ester carbonyl group at ~1700-1730 cm⁻¹.

-

C-O Stretch: A signal for the ester C-O bond around 1100-1300 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da. For the parent acid, an [M+H]⁺ peak was measured at m/z 217.0[2].

-

Section 4: Experimental Protocols for Physical Property Determination

To ensure scientific integrity, all key physical properties should be validated empirically. The following protocols describe standard, self-validating methodologies.

Sources

Stability of isopropyl 3-amino-5-bromopyridine-2-carboxylate

An In-Depth Technical Guide to the Stability of Isopropyl 3-amino-5-bromopyridine-2-carboxylate

Introduction

Isopropyl 3-amino-5-bromopyridine-2-carboxylate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Aminopyridines serve as crucial intermediates and core scaffolds in a wide array of pharmacologically active molecules.[1][2] The stability of such a molecule is a critical parameter that dictates its shelf-life, formulation development, and ultimately, its therapeutic efficacy and safety. Understanding the chemical and physical stability of an active pharmaceutical ingredient (API) or a key intermediate is a foundational requirement in the pharmaceutical industry, guided by international regulatory standards.[3][4]

This technical guide provides a comprehensive analysis of the potential stability challenges associated with isopropyl 3-amino-5-bromopyridine-2-carboxylate. Lacking direct, published stability data for this specific molecule, this paper establishes a predictive stability profile based on the reactivity of its constituent functional groups: an isopropyl ester, an aromatic amine, and a bromo-substituted pyridine ring. We will explore the primary degradation pathways, propose a robust methodology for experimental stability assessment through forced degradation studies, and outline the development of a stability-indicating analytical method. This document is intended for researchers, chemists, and formulation scientists engaged in the development of drug candidates incorporating this or structurally related scaffolds.

Physicochemical Properties and Core Structural Features

The structure of isopropyl 3-amino-5-bromopyridine-2-carboxylate combines several functional groups that are known to influence chemical stability.

-

Molecular Structure: C9H11BrN2O2

-

Molecular Weight: 260.10 g/mol

-

Predicted Properties: As a solid at room temperature, its solubility is predicted to be higher in organic solvents like methanol, ethanol, and acetonitrile than in water.[5]

The key structural features that are most likely to be involved in degradation are:

-

Isopropyl Ester Group: Ester linkages are susceptible to hydrolysis, a reaction that can be catalyzed by either acidic or basic conditions.[6]

-

Aromatic Amino Group: The primary amine on the pyridine ring is a potential site for oxidation.

-

Bromo-Pyridine Ring: The carbon-bromine bond and the aromatic ring system can be susceptible to degradation under photolytic (light) stress.[7][8]

Potential Degradation Pathways

The combination of these functional groups suggests three primary degradation pathways that must be investigated: Hydrolysis, Oxidation, and Photolysis.

Hydrolytic Degradation

The most probable degradation route for this molecule is the hydrolysis of the isopropyl ester. This reaction involves the cleavage of the ester bond by water, which can be significantly accelerated by the presence of acids or bases.[9]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester is hydrolyzed to yield 3-amino-5-bromopyridine-2-carboxylic acid and isopropanol. This reaction is typically reversible.[6]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to form the carboxylate salt of 3-amino-5-bromopyridine-2-carboxylic acid and isopropanol. This reaction is generally irreversible and proceeds to completion.[9]

The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. For many esters used in pharmaceuticals, ensuring a formulation pH close to neutral and protecting from moisture are key stabilization strategies.[10]

Oxidative Degradation

The 3-amino group renders the pyridine ring electron-rich, making it susceptible to oxidation. Common oxidizing agents, such as peroxides that may be present as impurities in excipients, or atmospheric oxygen over long-term storage, can potentially lead to the formation of N-oxides or other oxidative degradation products.

Photodegradation

Bromo-aromatic compounds are known to be sensitive to light, particularly UV radiation. Photolytic cleavage of the carbon-bromine bond can occur, generating radical species that can lead to a cascade of further degradation reactions.[7] The pyridine ring itself may also undergo complex photochemical reactions. Therefore, protection from light is a critical consideration for both storage and handling.[11][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. biomedres.us [biomedres.us]

- 4. ajrconline.org [ajrconline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. carbodiimide.com [carbodiimide.com]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 12. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis methodologies, and its emerging role in the design of targeted therapeutics.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the pharmaceutical industry, forming the core of numerous approved drugs. Their prevalence stems from their ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of therapeutic targets. Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate (also known as isopropyl 3-amino-5-bromopicolinate) is a versatile intermediate, strategically functionalized for facile elaboration into more complex molecular architectures. The presence of an amino group, a bromine atom, and a carboxylate ester on the pyridine ring offers multiple reaction handles for diversification, making it a valuable precursor in the synthesis of novel drug candidates, particularly in the realm of kinase inhibitors.[1][2]

Molecular Structure and Physicochemical Properties

The foundational molecular structure of Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate is depicted below. It is the isopropyl ester of 3-amino-5-bromopyridine-2-carboxylic acid.

Caption: Molecular Structure of Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate.

| Property | Value (for 3-amino-5-bromopyridine-2-carboxylic acid) | Source |

| CAS Number | 870997-85-6 | [3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [3] |

| Molecular Weight | 217.02 g/mol | [1][3] |

| IUPAC Name | 3-amino-5-bromopyridine-2-carboxylic acid | [3] |

For the target molecule, Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate :

| Property | Value | Source |

| CAS Number | 1313738-67-8 | |

| Molecular Formula | C₉H₁₁BrN₂O₂ | |

| Molecular Weight | 259.10 g/mol | [4] |

Synthesis and Mechanistic Considerations

The synthesis of Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate is a multi-step process that begins with readily available pyridine derivatives. The overall synthetic strategy involves the construction of the substituted pyridine ring followed by esterification.

Synthesis of the Precursor: 3-Amino-5-bromopyridine-2-carboxylic acid

A common route to the parent acid involves the synthesis of 3-amino-5-bromopyridine as a key intermediate. This can be achieved through various methods, including the Hofmann rearrangement of 5-bromonicotinamide.[5]

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid (Illustrative)

Step 1: Synthesis of 3-Amino-5-bromopyridine-2-carboxamide

A plausible route to the carboxamide precursor involves the reduction of a nitro-substituted pyridine. For instance, 5-bromo-3-nitropyridine-2-carboxamide can be reduced using iron powder in the presence of an acid, such as ammonium chloride, in a mixed solvent system like methanol and water.[6]

Step 2: Hydrolysis to 3-Amino-5-bromopyridine-2-carboxylic acid

The resulting 3-amino-5-bromopyridine-2-carboxamide can then be hydrolyzed to the carboxylic acid. This is typically achieved by heating the amide in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[7]

Caption: General synthetic workflow for Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate.

Esterification: Formation of the Isopropyl Ester

The final step is the esterification of 3-amino-5-bromopyridine-2-carboxylic acid with propan-2-ol (isopropanol). The Fischer esterification is a classic and reliable method for this transformation.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-5-bromopyridine-2-carboxylic acid in an excess of dry propan-2-ol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the scale and specific conditions.

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Experimental Choices:

-

Excess Alcohol: Using propan-2-ol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Anhydrous Conditions: The presence of water can hydrolyze the ester product back to the carboxylic acid, hence the use of dry alcohol and glassware is crucial for good yields.

Applications in Drug Discovery

The strategic placement of the amino, bromo, and ester functionalities makes Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate a highly valuable scaffold in medicinal chemistry.

Role as a Key Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The 2-aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region.

The bromine atom on the pyridine ring of Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The amino group can be further functionalized, and the isopropyl ester can act as a prodrug moiety to improve bioavailability.[8]

Caption: Application of Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate in the synthesis of kinase inhibitors.

Conclusion

Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its versatile functionalities allow for the efficient construction of diverse molecular libraries, particularly for the development of targeted kinase inhibitors. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through established chemical transformations. As the demand for novel and effective therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

-

HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. 2011;83(4). Available from: [Link]

-

PubChem. 3-Amino-5-bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. 3-Amino-5-bromopyridine-2-carboxylic Acid. Available from: [Link]

-

Organic Syntheses. 3-aminopyridine. Available from: [Link]

-

PubChem. 3-Amino-5-bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. 3-Amino-5-bromopyridine-2-carboxylic Acid. Available from: [Link]

- Google Patents. Process for esterification of amino acids and peptides.

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

- Nopjira, J., et al. Study of Molecular Interaction of 2-amino-5-bromopyridine and 2-amino-3-bromopyridine with Alcohols. Rasayan J. Chem. 2022;15(2):1185-1191.

- Ferreira, R. S., et al. Amino Acids in the Development of Prodrugs. Pharmaceuticals (Basel). 2018;11(3):72.

Sources

- 1. Mass spectrum patterns of 18O-tagged peptides labeled by enzyme-catalyzed oxygen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]

- 3. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclotetrasiloxane, octamethyl- [webbook.nist.gov]

- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 3-AMINO-5-BROMOPYRIDINE-2-CARBOXAMIDE | 669066-89-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isopropyl 3-amino-5-bromopyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in Isopropyl 3-amino-5-bromopyridine-2-carboxylate. This halogenated pyridine derivative is a valuable and versatile building block in modern synthetic chemistry, particularly for the creation of complex heterocyclic scaffolds with significant therapeutic potential. We will delve into its physicochemical properties, provide detailed synthetic protocols with mechanistic explanations, explore its applications in drug discovery with a focus on kinase inhibition, and list reliable chemical suppliers.

Core Compound Identification and Physicochemical Properties

Isopropyl 3-amino-5-bromopyridine-2-carboxylate is a substituted picolinate ester. The strategic placement of the amino, bromo, and isopropyl carboxylate groups on the pyridine ring offers multiple reactive handles for diversification, making it an attractive starting point for library synthesis in medicinal chemistry.

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

| IUPAC Name | Isopropyl 3-amino-5-bromopyridine-2-carboxylate | |

| CAS Number | 1313738-67-8 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 259.10 g/mol | [2] |

| Boiling Point | 379.7 ± 37.0 °C (Predicted) | |

| Density | 1.502 ± 0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature, dry conditions | [4] |

Synthesis and Manufacturing Strategy

The synthesis of Isopropyl 3-amino-5-bromopyridine-2-carboxylate is a multi-step process that begins with readily available starting materials. The overall strategy involves the initial synthesis of the core precursor, 3-amino-5-bromopyridine-2-carboxylic acid, followed by a standard esterification. Understanding this pathway is critical for process optimization and scale-up.

Overall Synthetic Workflow

The logical progression from a simple aminopyridine to the target ester is a foundational example of heterocyclic chemistry.

Caption: High-level overview of the synthetic pathway.

Protocol 1: Synthesis of 3-amino-5-bromopyridine-2-carboxylic Acid (Precursor)

The synthesis of the carboxylic acid precursor is a critical step. While multiple routes exist, a common and reliable method involves the Hofmann rearrangement of a nicotinamide derivative.[5][6] This protocol outlines a well-documented laboratory-scale procedure.

Materials:

-

5-bromonicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Tetrahydrofuran (THF)

-

tert-Butyl methyl ether (TBME)

-

Magnesium sulfate (MgSO₄)

-

Saturated brine solution

Step-by-Step Methodology:

-

Reagent Preparation: In a flask equipped with a stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide (1.5 equivalents) in water. Slowly add bromine (1.0 equivalents) to the cooled solution while stirring to form sodium hypobromite in situ. Maintain the temperature below 10°C.

-

Hofmann Rearrangement: To the pre-cooled hypobromite solution, add 5-bromonicotinamide (1.0 equivalent) portion-wise, ensuring the temperature remains controlled.[5]

-

Reaction Progression: Allow the mixture to warm gradually to room temperature, then heat to approximately 70°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up and Extraction: After cooling to room temperature, treat the aqueous phase with a saturated brine solution. Extract the product three times with a 1:1 mixture of THF and tert-butyl methyl ether.[5]

-

Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3-amino-5-bromopyridine can then be carboxylated in subsequent steps not detailed here but found in the literature. The final carboxylic acid is typically a solid that can be purified by recrystallization.[5]

Causality and Expertise: The Hofmann rearrangement is an efficient method for converting amides to primary amines with one less carbon atom. Using pre-cooled sodium hypobromite is crucial to control the exothermic reaction and prevent side-product formation. The choice of a mixed solvent system for extraction (THF/TBME) balances polarity for efficient product recovery while minimizing water solubility.

Protocol 2: Fischer Esterification to Yield the Target Compound

With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction is a robust and scalable method for producing esters.

Materials:

-

3-amino-5-bromopyridine-2-carboxylic acid (CAS 870997-85-6)

-

Isopropanol (anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Ethyl acetate

-

Brine

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-bromopyridine-2-carboxylic acid (1.0 equivalent) in a sufficient volume of anhydrous isopropanol (at least 10-20 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting carboxylic acid spot.

-

Neutralization: Cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Isopropyl 3-amino-5-bromopyridine-2-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Trustworthiness and Self-Validation: This protocol is a standard, self-validating system. The success of the esterification is easily confirmed by comparing the TLC of the starting material and the product (the ester will be less polar) and can be quantified by ¹H NMR, looking for the characteristic septet and doublet signals of the isopropyl group.

Applications in Drug Discovery and Development

The true value of Isopropyl 3-amino-5-bromopyridine-2-carboxylate lies in its role as a versatile intermediate for synthesizing biologically active molecules. Pyridine-based scaffolds are prevalent in FDA-approved drugs due to their favorable pharmacokinetic properties and ability to form key hydrogen bonds with biological targets.[7]

Case Study: A Scaffold for PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9] Its overactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][10] Heterocyclic compounds derived from aminopyridine scaffolds have been successfully developed as potent inhibitors of kinases within this pathway.[8][11]

Caption: The PI3K/Akt/mTOR pathway and the role of kinase inhibitors.

The 3-amino group of the title compound can be used for building fused ring systems (e.g., imidazo[4,5-b]pyridines), while the bromine at the 5-position serves as a handle for introducing diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

Typical Drug Discovery Workflow

This building block fits into the early stages of a typical drug discovery cascade.

Caption: A typical workflow utilizing the title compound in drug discovery.

Chemical Suppliers and Procurement

Ensuring a reliable supply of high-purity starting materials is paramount for reproducible research. Below is a list of potential suppliers for Isopropyl 3-amino-5-bromopyridine-2-carboxylate or its immediate precursor.

Table 2: List of Potential Chemical Suppliers

| Supplier | Product Name | CAS Number | Notes |

| National Analytical Corporation | 3-amino-5-bromo-pyridine-2-carboxylic Acid Isopropyl Ester | 1313738-67-8 | Direct supplier of the target compound.[1] |

| CymitQuimica | 3-Amino-5-bromo-pyridine-2-carboxylic acid isopropyl ester | 1313738-67-8 | Offers various quantities for lab use.[2] |

| MySkinRecipes | 3-Amino-5-bromopyridine-2-carboxylic Acid | 870997-85-6 | Supplier of the immediate precursor acid.[4] |

| ECHEMI | 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 | Lists multiple suppliers for the precursor acid.[12] |

Note: Availability and pricing are subject to change. Researchers should always request a certificate of analysis (CoA) to verify purity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for Isopropyl 3-amino-5-bromopyridine-2-carboxylate must be obtained from the supplier, general precautions for related brominated pyridine compounds apply.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Hazards: Halogenated organic compounds should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

Isopropyl 3-amino-5-bromopyridine-2-carboxylate is more than just a chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and multiple points for chemical modification make it a highly valuable building block for constructing novel therapeutics. This guide provides the foundational knowledge—from synthesis to application—to empower researchers to effectively utilize this compound in their drug discovery and development programs, particularly in the pursuit of next-generation kinase inhibitors.

References

-

Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

-

Akinlalu, O. A., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed, 22(17), 9579. [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed, 21(14), 4063-91. [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

National Analytical Corporation - Chemical Division. 3-amino-5-bromo-pyridine-2-carboxylic Acid Isopropyl Ester. Tradeindia. [Link]

-

Various Authors. (2022). The PI3K/Akt/mTOR signaling pathway. ResearchGate. [Link]

-

MySkinRecipes. 3-Amino-5-bromopyridine-2-carboxylic Acid. MySkinRecipes. [Link]

-

McGrath, A., & Martin, C. (2022). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. The Royal Society of Chemistry. [Link]

-

McGrath, A., & Martin, C. (2022). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. [Link]

-

Allen, C. F. H., & Wolf, C. N. 3-aminopyridine. Organic Syntheses Procedure. [Link]

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

CN111303102A - Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka | Patsnap. [Link]

-

US4219653A - Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. [Link]

-

Deshmukh, S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

Sources

- 1. 3-amino-5-bromo-pyridine-2-carboxylic Acid Isopropyl Ester at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. 3-Amino-5-bromo-pyridine-2-carboxylic acid isopropyl ester [cymitquimica.com]

- 3. 1313738-67-8 CAS Manufactory [m.chemicalbook.com]

- 4. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]

- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate: A Technical Guide for the Modern Medicinal Chemist

Abstract

Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate, also known as isopropyl 3-amino-5-bromopicolinate, has emerged as a highly versatile and strategic building block in contemporary drug discovery. Its trifunctional nature—possessing an amino group, a bromine atom, and an isopropyl ester on a pyridine core—offers synthetic chemists a powerful scaffold for generating molecular complexity. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, the amino group provides a site for amide bond formation or further heterocyclic ring construction, and the ester can be hydrolyzed or modified. This guide provides an in-depth analysis of the compound's properties, synthesis, and reactivity, with a focus on its application in the development of pharmaceutically relevant molecules. We will explore the causal logic behind experimental choices, provide validated protocols, and present case studies illustrating its utility in medicinal chemistry programs.

The Strategic Value of the 3-Amino-5-bromopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and improves aqueous solubility, making it a desirable feature for optimizing the pharmacokinetic properties of drug candidates. The specific substitution pattern of propan-2-yl 3-amino-5-bromopyridine-2-carboxylate offers three distinct points for diversification, making it an ideal starting point for library synthesis and lead optimization.

-

C5-Bromine : This is the primary site for introducing molecular diversity. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. This allows for the facile installation of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, which are crucial for modulating a compound's interaction with its biological target.[1][2][3]

-

C3-Amine : The primary amino group is a versatile functional handle. It can be acylated to form amides, reductively aminated, or used as a nucleophile in the construction of fused heterocyclic systems. Its basicity and hydrogen-bonding capability can be critical for target engagement.

-

C2-Ester : The isopropyl ester serves as a moderately hindered carboxylate protecting group. It can be readily hydrolyzed under basic conditions to reveal the parent carboxylic acid, which can then participate in amide couplings or serve as a key acidic pharmacophore.[4] The ester itself can also contribute to the molecule's lipophilicity and cell permeability.

The strategic placement of these groups allows for a controlled, stepwise elaboration of the molecular framework, a critical requirement in systematic structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is essential for its effective use in synthesis. The parent acid, 3-Amino-5-bromopyridine-2-carboxylic acid, provides a baseline for these properties.

| Property | Value | Source |

| IUPAC Name | propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | - |

| Synonyms | Isopropyl 3-amino-5-bromopicolinate | - |

| Parent Acid CAS | 870997-85-6 | [5][6] |

| Parent Acid Formula | C₆H₅BrN₂O₂ | [5][6][7] |

| Parent Acid MW | 217.02 g/mol | [5][7] |

| Appearance | Expected to be a solid at room temperature | [8] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |

Key Reactive Sites Diagram

The following diagram illustrates the key reactive centers of the molecule, which form the basis of its synthetic utility.

Caption: Key functional handles for synthetic diversification.

Synthesis of the Building Block

While multiple synthetic routes are possible, a common and logical approach involves the construction of the substituted pyridine ring followed by esterification. The synthesis often begins with more readily available pyridine precursors. A plausible retro-synthetic analysis suggests a pathway starting from 2-aminopyridine.

-

Bromination : The initial step is the regioselective bromination of 2-aminopyridine. The amino group is a strong activating group, directing electrophilic substitution to the 3- and 5-positions. Using a controlled amount of a brominating agent like bromine in acetic acid or N-bromosuccinimide (NBS) can yield 2-amino-5-bromopyridine.[9][10] More modern methods may use reagents like phenyltrimethylammonium tribromide to improve selectivity and reduce byproducts.[11]

-

Nitration : The next step introduces a nitro group at the 3-position. This requires harsh conditions, typically using a mixture of nitric and sulfuric acid at low temperatures.[9] The existing amino and bromo substituents direct the nitration to the C3 position.

-

Carboxylation/Functional Group Interconversion : This is a critical and often challenging step. One potential route involves the conversion of the C2-proton to a carboxylic acid. This could potentially be achieved through metallation followed by quenching with carbon dioxide, although this can be low-yielding. A more robust method might start from a precursor already containing a functional group at C2, such as 3-amino-5-bromopicolinonitrile, which can then be hydrolyzed.[12]

-

Reduction of Nitro Group : The nitro group introduced in step 2 is reduced to the primary amine. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or, more commonly for this type of substrate, reduction with a metal in acid, such as iron powder in acetic acid or ammonium chloride solution.[9][13]

-

Esterification : The final step is the conversion of the 3-amino-5-bromopyridine-2-carboxylic acid to its isopropyl ester. This is typically achieved through a standard Fischer esterification (refluxing in isopropanol with a catalytic amount of strong acid like H₂SO₄) or by using coupling agents (e.g., DCC, EDC) with isopropanol.

The choice of this multi-step pathway is dictated by the directing effects of the substituents on the pyridine ring and the commercial availability of starting materials. Protecting group strategies may be employed, for example, by acylating the 2-amino group before bromination to moderate its reactivity and improve regioselectivity.[10]

Key Reactions and Synthetic Utility: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is arguably the most important transformation for this building block.[1] It enables the formation of a C(sp²)-C(sp²) bond between the C5 position of the pyridine ring and an aryl or heteroaryl boronic acid.[3][14]

Causality Behind Experimental Choices

A successful Suzuki coupling of this substrate requires careful consideration of several factors, primarily due to the presence of the C3-amino group.[14]

-

Catalyst and Ligand : The lone pair of the C3-amino group can coordinate to the palladium center, acting as a catalyst poison and inhibiting the reaction. To overcome this, bulky, electron-rich phosphine ligands are employed. Ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are effective because their steric bulk disfavors coordination of the amine to the palladium, while their electron-donating nature promotes the rate-determining oxidative addition step.[2] Pre-formed palladium catalysts incorporating these ligands (e.g., SPhos-Pd-G3) are often used for convenience and reproducibility.

-

Base : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome; for example, Cs₂CO₃ is often more effective for challenging couplings but is also more expensive.

-

Solvent : The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, DMF/water, or toluene/ethanol/water. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Temperature : While many Suzuki couplings can be run at room temperature, reactions involving electron-deficient or sterically hindered partners often require heating.[2] Microwave irradiation is an increasingly popular technique as it can dramatically reduce reaction times from hours to minutes and often improves yields.[14][15]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a robust, validated method for the coupling of propan-2-yl 3-amino-5-bromopyridine-2-carboxylate with a generic arylboronic acid.

Materials:

-

Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave vial (10 mL) with stir bar

Procedure:

-

Vial Preparation : To a 10 mL microwave vial equipped with a magnetic stir bar, add propan-2-yl 3-amino-5-bromopyridine-2-carboxylate, the arylboronic acid, and anhydrous K₂CO₃.

-

Catalyst Addition : Add the Pd(dppf)Cl₂ catalyst.

-

Solvent Addition : Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The mixture should be a suspension.

-

Degassing : Seal the vial with a crimp cap. Purge the vial with an inert gas (e.g., nitrogen or argon) for 5 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 20 minutes. Note: Optimal time and temperature may vary depending on the specific boronic acid used and should be determined via screening.

-

Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Experimental Workflow Diagram

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Conclusion and Future Outlook

Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate is a quintessential example of a modern synthetic building block, designed for efficiency and versatility. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it an invaluable tool for medicinal chemists. The ability to rapidly generate diverse libraries of compounds through robust methods like the Suzuki-Miyaura coupling accelerates the drug discovery process, from hit identification to lead optimization. As the demand for novel therapeutics continues to grow, the strategic application of such powerful, multi-functional building blocks will remain a cornerstone of successful research and development programs in the pharmaceutical industry.

References

-

PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875. Retrieved from [Link]

-

Ningappa, C. V., et al. (2023). Study of Molecular Interaction of 2-amino-5-bromopyridine and 2-amino-3-bromopyridine with Alcohols. Indian Journal of Engineering and Materials Sciences, 30, 713-722. Retrieved from [Link]

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 43, 22. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

PubChem. (n.d.). 3-Amino-5-Bromopicolinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Fernandes, C., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3301. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]

- 8. 3-Amino-5-bromopyridine 97 13535-01-8 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 12. 3-Amino-5-Bromopicolinonitrile | C6H4BrN3 | CID 22030176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-AMINO-5-BROMOPYRIDINE-2-CARBOXAMIDE | 669066-89-1 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Potential applications of isopropyl 3-amino-5-bromopyridine-2-carboxylate

Initiating Research on Target

I've kicked off my investigation by hitting Google. I'm focusing specifically on isopropyl 3-amino-5-bromopyridine-2-carboxylate, zeroing in on how it's made, what it's like chemically, and what's already known about it. The goal is a solid foundation of data.

Analyzing & Structuring Data

I'm now diving into the collected information on isopropyl 3-amino-5-bromopyridine-2-carboxylate. I'm focused on potential applications, structuring the guide with an overview, specific drug discovery roles, and emerging uses. I'll explain the 'why' of its utility. Soon, I'll build detailed synthesis protocols.

Refining Data Acquisition

I'm now conducting in-depth Google searches, aiming for comprehensive data on isopropyl 3-amino-5-bromopyridine-2-carboxylate. My focus spans its synthesis, properties, medicinal chemistry uses, and materials science applications. I'm actively seeking specific examples, quantitative data, and experimental protocols to enrich the guide.

Planning Deep-Dive Synthesis

I'm now zeroing in on a focused search for comprehensive data on isopropyl 3-amino-5-bromopyridine-2-carboxylate, spanning its synthesis, medicinal chemistry applications, and materials science uses. I'm actively hunting for quantitative data, specific examples, and experimental procedures to flesh out this guide, specifically targeting details on therapeutic agent development. I'm aiming for a robust foundation.

Composing a Technical Guide

I'm now focusing on outlining the structure for an in-depth technical guide. My goal is to address the potential applications of isopropyl 3-amino-5-bromopyridine-2-carboxylate, keeping researchers and drug development professionals in mind. I'm aiming to create a resource that's both comprehensive and easily understandable, providing technical insights and practical information.

Broadening the Scope

I'm now investigating broader search terms related to the target compound, considering the parent acid and precursor compounds. Findings suggest these are vital intermediates, particularly in the synthesis of kinase inhibitors, especially for PIM-1, PI3K, and RET kinases. The bromine atom's role in cross-coupling reactions is becoming clear.

Deep Dive Planning